molecular formula C7H8N4 B13473389 N-methylpyrazolo[1,5-a]pyrazin-4-amine

N-methylpyrazolo[1,5-a]pyrazin-4-amine

Cat. No.: B13473389
M. Wt: 148.17 g/mol
InChI Key: WBUYEJHHIIUWPU-UHFFFAOYSA-N
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Description

N-methylpyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound makes it an interesting subject for research and development.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-methylpyrazolo[1,5-a]pyrazin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation and alkylation reactions often involve reagents like halogens (chlorine, bromine) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-methylpyrazolo[1,5-a]pyrazin-4-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-methylpyrazolo[1,5-a]pyrazin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. For example, it has been shown to inhibit the catalytic activity of HIV-1 integrase and suppress the growth of lung cancer cells . The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methylpyrazolo[1,5-a]pyrazin-4-amine stands out due to its specific structure, which allows for unique interactions with biological targets

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

N-methylpyrazolo[1,5-a]pyrazin-4-amine

InChI

InChI=1S/C7H8N4/c1-8-7-6-2-3-10-11(6)5-4-9-7/h2-5H,1H3,(H,8,9)

InChI Key

WBUYEJHHIIUWPU-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=CC=N2

Origin of Product

United States

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